4-((3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-oxobut-2-enoic acid
Description
Properties
IUPAC Name |
(E)-4-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-4-oxobut-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3S/c14-7-9-8-3-1-2-4-10(8)19-13(9)15-11(16)5-6-12(17)18/h5-6H,1-4H2,(H,15,16)(H,17,18)/b6-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDNQGWDLWYBAMQ-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C=CC(=O)O)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)/C=C/C(=O)O)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
299953-51-8 | |
| Record name | 4-((3-Cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino)-4-oxo-2-butenoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-oxobut-2-enoic acid typically involves multiple steps. One common method involves the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under various conditions to yield cyanoacetamide derivatives . These derivatives can then undergo further reactions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound often involve solvent-free reactions or reactions under mild conditions to ensure high yield and purity. For example, the reaction of N-substituted cyanoacetamide with cyclohexanone and elemental sulfur can produce the 4,5,6,7-tetrahydrobenzo[b]thiophene derivative .
Chemical Reactions Analysis
Types of Reactions
4-((3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-oxobut-2-enoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia. The conditions for these reactions can vary but often involve controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions can include various heterocyclic derivatives, such as thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings .
Scientific Research Applications
Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory effects of 4-((3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-oxobut-2-enoic acid. In vitro assays demonstrated that this compound can significantly inhibit the production of pro-inflammatory cytokines such as IL-1β, IL-6, TNF-α, and mediators like PGE2 and COX-2 . The mechanism of action appears to involve modulation of the NF-kB signaling pathway, which is crucial in inflammatory responses .
Analgesic Activity
The analgesic properties of derivatives related to this compound have been evaluated using animal models. For instance, compounds derived from 4,5,6,7-tetrahydrobenzo[b]thiophene exhibited analgesic effects greater than that of standard analgesics like metamizole when tested on mice . This suggests potential applications in pain management therapies.
Antimicrobial Activity
Emerging research indicates that certain derivatives of this compound possess antimicrobial properties. Studies have shown effectiveness against a range of bacterial strains, indicating a promising avenue for developing new antimicrobial agents .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the efficacy of compounds like this compound. Variations in substituents on the thiophene ring or modifications on the oxobutanoic acid moiety can lead to significant changes in biological activity .
Case Studies
Mechanism of Action
The mechanism of action of 4-((3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally and functionally compared to analogs with modifications in the thiophene core, substituents, or side chains. Key comparisons are outlined below:
Substituent Variations on the Thiophene Core
- (Z)-4-((3-(Ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-oxobut-2-enoic acid (13c): Replaces the cyano group with ethoxycarbonyl. Exhibits higher synthetic yield (93%) and serves as an intermediate for NMDAR modulators .
- (Z)-4-((3-((Benzyloxy)carbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-oxobut-2-enoic acid (13m): Features a benzyloxycarbonyl substituent. Lower yield (70%) but demonstrates precise HRMS-ESI alignment (calc. 386.10567, found 386.10587) . The benzyl group may confer steric hindrance, altering receptor binding compared to smaller substituents.
Side Chain Modifications
- 4-((3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-oxobutanoic acid (CAS 62159-41-5): Saturated butanoic acid side chain instead of conjugated enoic acid.
- (2E)-4-{[6-tert-butyl-3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl]amino}-4-oxobut-2-enoic acid: Incorporates a tert-butyl group on the cyclohexene ring. Enhanced metabolic stability and lipophilicity, making it suitable for prolonged pharmacological action .
Functional Group Additions
- 4-((3-(Ethoxycarbonyl)-7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-oxobutanoic acid (CAS 331760-61-3): Introduces a 7-oxo group, altering ring conformation and hydrogen-bonding capacity.
Structural and Analytical Data
- HRMS-ESI : For the target compound’s analogs, exact mass matches (e.g., 386.10567 calc. vs. 386.10587 found) confirm structural integrity .
- NMR: Distinct signals for the enoic acid protons (δ 6.2–7.8 ppm) and thiophene carbons (δ 120–140 ppm) are consistent across derivatives .
- X-ray Crystallography : Confirms planar geometry of the thiophene ring and amide bond orientation in analogs like 3c and 3d .
Biological Activity
4-((3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-oxobut-2-enoic acid is a compound of interest due to its potential biological activities. This article aims to compile and analyze the existing research on its biological activity, including anti-inflammatory properties and potential applications in medicinal chemistry.
The compound has the following chemical characteristics:
- Molecular Formula : C13H12N2O3S
- Molecular Weight : 276.31 g/mol
- CAS Number : 299953-51-8
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly in anti-inflammatory mechanisms. The following sections detail specific findings from various studies.
Anti-inflammatory Activity
A key study investigated the compound's potential as a selective inhibitor of the enzyme 5-lipoxygenase (5-LOX), which plays a crucial role in inflammatory processes. The docking studies revealed that the compound binds effectively to the active site of 5-LOX, suggesting its utility in treating inflammatory diseases.
The mechanism by which this compound exerts its effects involves several interactions at the molecular level:
- Hydrogen Bonding : The cyano group forms hydrogen bonds with specific amino acids in the active site of 5-LOX.
- Hydrophobic Interactions : The compound also engages in hydrophobic interactions with surrounding lipophilic residues, enhancing its binding stability.
- Allosteric Modulation : Evidence suggests that this compound may act as an allosteric modulator, providing a unique pathway for therapeutic intervention without directly competing with substrates.
Case Studies
Several case studies have highlighted the biological activity of this compound:
- In Silico Studies : Computational docking studies indicated that the compound could effectively inhibit 5-LOX through specific binding interactions, making it a candidate for further pharmacological exploration .
- In Vitro Assays : Experimental assays demonstrated that the compound could reduce pro-inflammatory cytokine production in cell cultures, supporting its potential as an anti-inflammatory agent .
- Comparative Analysis : When compared to established anti-inflammatory drugs like Celecoxib, this compound showed a different selectivity profile, favoring 5-LOX inhibition over COX pathways, which may lead to fewer side effects associated with traditional NSAIDs .
Q & A
Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be modified to improve yield?
Answer:
The compound is synthesized via nucleophilic acyl substitution on the tetrahydrobenzo[b]thiophene core. Key steps include:
- Reagent selection : Use of succinic anhydride or substituted anhydrides to introduce the 4-oxobut-2-enoic acid moiety (e.g., reaction with 3-cyano-tetrahydrobenzo[b]thiophen-2-amine in dry CH₂Cl₂ under N₂ reflux) .
- Purification : Reverse-phase HPLC with MeCN:H₂O gradients (30%→100%) achieves >65% yield .
- Optimization : Adjust molar ratios (1.2 eq. anhydride), extend reaction times (overnight reflux), and use inert atmospheres to minimize side reactions .
Basic: Which spectroscopic techniques confirm the compound’s structure, and what key spectral features are diagnostic?
Answer:
- IR spectroscopy : Peaks at ~2200 cm⁻¹ (C≡N stretch), 1700–1650 cm⁻¹ (C=O from oxobut-2-enoic acid and amide), and 1600 cm⁻¹ (C=C) .
- ¹H/¹³C NMR :
- HRMS : Molecular ion [M+H]⁺ matches theoretical mass (e.g., C₁₄H₁₃N₂O₃S: calc. 295.06, obs. 295.07) .
Advanced: How can structure-activity relationship (SAR) studies evaluate substituent effects on biological activity?
Answer:
- Derivative synthesis : Modify substituents on the tetrahydrobenzo[b]thiophene core (e.g., tert-butyl, phenyl, or chloro groups) to assess steric/electronic impacts .
- Assay design : Test antibacterial activity via MIC assays against Gram-positive/-negative strains. Correlate logP (lipophilicity) with membrane permeability .
- Computational modeling : Use docking simulations to predict binding affinity to target enzymes (e.g., bacterial dihydrofolate reductase) .
Advanced: How should researchers resolve contradictions in reported bioactivity data?
Answer:
- Experimental replication : Standardize protocols (e.g., broth microdilution for MIC assays) across labs to minimize variability .
- Statistical rigor : Apply ANOVA to data from ≥4 replicates per condition to identify outliers .
- Control variables : Document solvent purity (e.g., anhydrous CH₂Cl₂), storage conditions, and microbial strain sources .
Advanced: What strategies mitigate challenges in distinguishing keto-enol tautomers during characterization?
Answer:
- Variable-temperature NMR : Monitor δ 5.5–6.5 ppm (enolic proton) at 25°C vs. 60°C to detect tautomeric equilibrium .
- 2D NMR (COSY/NOESY) : Identify coupling between enolic proton and adjacent carbonyl groups .
- X-ray crystallography : Resolve tautomeric form via crystal structure analysis (if crystallizable) .
Basic: How can solvent selection influence crystallization and purity during purification?
Answer:
- Polar solvents : Methanol/water mixtures (30:70) promote crystallization of polar intermediates .
- Non-polar solvents : Use CH₂Cl₂ for dissolving hydrophobic derivatives (e.g., tert-butyl-substituted analogs) .
- Gradient elution : HPLC with MeCN:H₂O gradients resolves closely related impurities (e.g., unreacted starting materials) .
Advanced: What methodologies assess the compound’s stability under varying pH and temperature?
Answer:
- Forced degradation : Incubate at pH 2–12 (HCl/NaOH buffers) and 40–80°C for 24–72 hours. Monitor via HPLC for degradation products (e.g., hydrolysis of the enolic bond) .
- Kinetic analysis : Calculate degradation rate constants (k) using first-order models. Identify Arrhenius plot slopes to predict shelf-life .
Basic: How can synthetic reproducibility be validated across laboratories?
Answer:
- Protocol standardization : Specify anhydrous conditions, reagent purity (e.g., ≥99% succinic anhydride), and inert gas use .
- Inter-lab comparison : Share NMR/HRMS data to confirm structural consistency. Report yields ±5% deviation .
Advanced: What enzymatic assay designs minimize off-target effects in mechanism-of-action studies?
Answer:
- Target-specific assays : Use purified enzymes (e.g., bacterial topoisomerase IV) with negative controls (e.g., enzyme-free reactions) .
- Inhibitor profiling : Screen against a panel of 50+ kinases/phosphatases to assess selectivity .
- Cellular validation : Combine MIC data with transcriptomics to confirm target engagement .
Advanced: How can computational models predict the compound’s environmental fate?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
